![molecular formula C19H14F3N3OS B2779201 3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-38-5](/img/structure/B2779201.png)
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely have a strong influence on the compound’s chemical behavior due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The trifluoromethyl group could potentially undergo reactions with nucleophiles, and the pyrimidoindolone ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Synthesis and Biological Evaluation
A study involved synthesizing a series of compounds with a structure related to the queried chemical, demonstrating potential anti-inflammatory and antimicrobial activities. These compounds were evaluated through various assays, indicating promising applications in developing new therapeutic agents (Aggarwal et al., 2014).
Molecular Docking Study
Another study conducted a detailed spectroscopic investigation and molecular docking analysis on a compound with a similar structure. This research aimed to explore its potential as a chemotherapeutic agent, indicating the compound's ability to inhibit certain biological pathways potentially (Alzoman et al., 2015).
Chemical Synthesis and Reactivity
Research on the synthetic pathways of related compounds has provided insights into their reactivity and potential applications in organic chemistry, such as the development of new synthetic methods and the production of compounds with significant biological activities (Shockravi et al., 2009).
Development of Antidiabetic Agents
A study on the synthesis of tryptoline-3-carboxylic acid derivatives, closely related to the queried compound, highlighted its potential as a novel antidiabetic agent. The compounds were tested in vivo for their antidiabetic activity, showcasing the significance of such chemical structures in medicinal chemistry (Choudhary et al., 2011).
Domino Reaction Study
Research focused on the domino reactions involving compounds similar to the queried chemical has shed light on new synthetic pathways. These studies contribute to the understanding of chemical reactivity and provide new methods for synthesizing complex structures from simpler precursors (Erkin & Ramsh, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c1-25-17(26)16-15(13-7-2-3-8-14(13)23-16)24-18(25)27-10-11-5-4-6-12(9-11)19(20,21)22/h2-9,23H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUHMAXJFVPQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.